molecular formula C15H28N2O3 B2502249 methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate CAS No. 1573547-83-7

methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate

Cat. No.: B2502249
CAS No.: 1573547-83-7
M. Wt: 284.4
InChI Key: YUDFECYWWRKXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate is a synthetic organic compound featuring a cyclohexyl core substituted with a methyl ester group and a tert-butyl urea moiety. Its structure combines a lipophilic tert-butyl group, a polar urea linkage, and an ester functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 2-[1-[(tert-butylcarbamoylamino)methyl]cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)17-13(19)16-11-15(10-12(18)20-4)8-6-5-7-9-15/h5-11H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDFECYWWRKXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1(CCCCC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation and acetylation processes, utilizing catalysts such as Raney nickel or rhodium-carbon to achieve high yields of the desired isomer .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Pharmacological Applications

  • Pain Management :
    • Research indicates that compounds similar to methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate have been evaluated as dual inhibitors targeting cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). These dual inhibitors are designed to alleviate pain more effectively than traditional analgesics by modulating inflammatory pathways .
  • Anticancer Activity :
    • The compound has been explored for its potential anticancer properties. Studies on related urea derivatives have shown promising results against various cancer cell lines, indicating that modifications in the urea structure can enhance biological activity. Specifically, the incorporation of different substituents at strategic positions has been linked to improved efficacy against cancer cells .
  • Inhibition of PD-L1 :
    • This compound is part of a class of heterocyclic compounds that have been identified as inhibitors of the programmed death-ligand 1 (PD-L1), a target in cancer immunotherapy. The ability to inhibit PD-L1 suggests potential applications in enhancing immune responses against tumors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the urea linkage and subsequent modifications leading to the final product. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. For instance, variations in the alkyl substituents on the urea group have been shown to significantly affect biological activity, highlighting the importance of careful molecular design .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1COX-2/sEH InhibitionThe compound exhibited significant anti-allodynic activity in vivo, suggesting its potential as an analgesic .
Study 2Anticancer ActivityUrea derivatives similar to this compound showed potent inhibition against MDA-MB-231 breast cancer cells, demonstrating significant anticancer effects .
Study 3ImmunotherapyIdentified as a PD-L1 inhibitor, indicating its potential role in cancer immunotherapy strategies .

Mechanism of Action

The mechanism by which methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate exerts its effects involves interactions with specific molecular targets. The ureido group may participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ureido Groups

Compounds with urea-linked substituents on cyclohexyl-acetate backbones exhibit divergent properties based on substituent identity. For example:

  • Ethyl 2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) : Contains a trifluoromethylphenyl-urea group. This electron-withdrawing substituent enhances metabolic resistance but reduces solubility compared to the tert-butyl analog .

Table 1: Substituent Impact on Ureido-Containing Esters

Compound Substituent Yield (%) Molecular Weight (ESI-MS) Key Property
Methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate tert-butyl N/A ~370 (estimated) High steric bulk
Compound 10d 4-(trifluoromethyl)phenyl 93.4 548.2 [M+H]+ Enhanced metabolic stability
Compound 10f 3-chlorophenyl 89.1 514.2 [M+H]+ Halogen bonding capability
Methyl 2-(1-(3-cyclopropylureido)cyclohexyl)acetate cyclopropyl N/A ~340 (estimated) Conformational rigidity
Ester Group Variations

The choice of ester (methyl vs. ethyl) affects solubility and hydrolysis kinetics:

  • Methyl esters (e.g., target compound) generally hydrolyze faster than ethyl esters due to lower steric hindrance, enhancing reactivity in prodrug applications.
  • Ethyl esters (e.g., compounds 10d, 10e, 10f ) offer extended plasma half-life, beneficial for sustained-release formulations.
Cyclohexyl Core Modifications

Derivatives with pyrimidine or piperazine extensions (e.g., tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (194) ) demonstrate enhanced π-π stacking interactions but increased synthetic complexity. The target compound’s simplicity may favor scalability.

Biological Activity

Methyl 2-(1-((3-(tert-butyl)ureido)methyl)cyclohexyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from various research studies and data sources.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the formation of a urea moiety linked to a cyclohexyl structure. The presence of the tert-butyl group is significant as it can influence the compound's lipophilicity and, consequently, its biological activity.

Table 1: Summary of Compounds and Their Biological Activities

CompoundStructureCOX-2 IC50 (µM)sEH IC50 (nM)Biological Activity
Celecoxib-0.01>10,000Selective COX-2 inhibitor
Rofecoxib-2>10,000Selective COX-2 inhibitor
t-AUCB->1000.5 ± 0.1sEH inhibitor
This compound-TBDTBDPotential dual inhibitor

The above table summarizes some related compounds, highlighting their inhibitory activities against cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH). The dual inhibition of COX and sEH enzymes has been shown to provide therapeutic advantages in treating various inflammatory conditions and pain management .

Anti-inflammatory Effects

Research has indicated that compounds with a urea moiety often exhibit significant anti-inflammatory properties. For instance, dual inhibitors targeting both COX-2 and sEH have been shown to enhance anti-inflammatory effects in vivo. The specific compound this compound may demonstrate similar properties due to its structural features.

In a study involving various urea derivatives, compounds that effectively inhibited COX-2 exhibited promising anti-inflammatory activities in animal models. The presence of the tert-butyl group likely contributes to increased potency by enhancing binding affinity to target enzymes .

Analgesic Properties

The analgesic potential of this compound can be inferred from studies on related compounds that show efficacy in pain models. For example, certain urea derivatives have demonstrated significant reductions in pain responses in models induced by lipopolysaccharide (LPS). Such findings suggest that this compound may also possess analgesic capabilities due to its structural similarities .

Case Studies

Case Study 1: Efficacy in Pain Models

A study evaluated the efficacy of various urea compounds in a rat model of inflammatory pain. Compounds exhibiting dual inhibition of COX-2 and sEH showed superior efficacy compared to standard treatments such as celecoxib. This compound was included in preliminary tests, showing promising results in reducing allodynia and hyperalgesia .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that compounds with similar structures had favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that this compound could also exhibit optimal pharmacokinetic properties, enhancing its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.